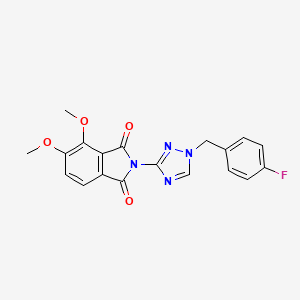
2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups, such as a 1,2,4-triazole ring and an isoindoline-1,3-dione group. The presence of fluorobenzyl and dimethoxy groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group suggests that it might participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Derivatives of 1H-benzimidazole, including those with a 1,2,4-triazole ring similar to the compound , have been synthesized and studied. These compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating potential applications in diabetes management, infection control, and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).
Tyrosinase Inhibitory Activity : Phthalimide-1,2,3-triazole hybrids linked to a benzyl ring have been synthesized and evaluated for tyrosinase inhibitory activity. This suggests potential uses in the field of dermatology, particularly in addressing hyperpigmentation disorders (Tehrani et al., 2019).
Intermolecular Interactions and Bonding : Research on triazole derivatives incorporating an α-ketoester functionality has shown that these compounds form self-assembled dimers with specific bonding interactions. This indicates potential utility in material science for designing self-assembling molecular systems (Ahmed et al., 2020).
Synthesis of Isoindoline Derivatives : Studies on the synthesis of various isoindoline derivatives, which share a core structural similarity with the target compound, indicate potential applications in chemical synthesis and drug development (Xiaoguang & Du-lin, 2005).
Antibacterial and Antifungal Potency : Derivatives of 1,2,4-triazoles have demonstrated considerable antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Deswal et al., 2020).
Herbicidal Activity : Compounds structurally similar to the target compound have been identified as potent herbicides, with applications in agriculture for weed control (Huang et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-27-14-8-7-13-15(16(14)28-2)18(26)24(17(13)25)19-21-10-23(22-19)9-11-3-5-12(20)6-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUQOSSMSXTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)
![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)
![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)
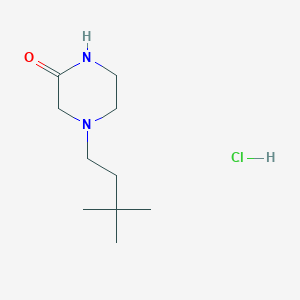
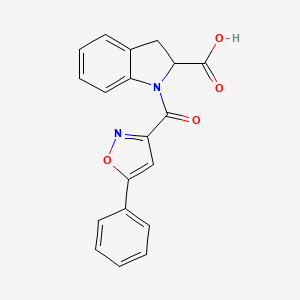
![2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2428027.png)
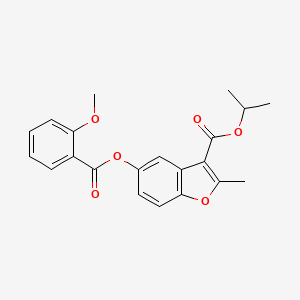
![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)
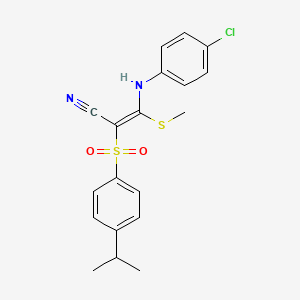
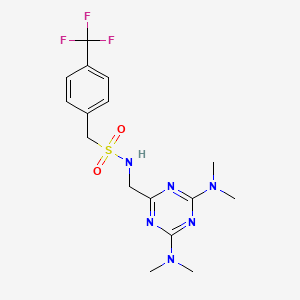
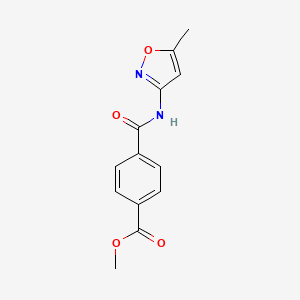
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)
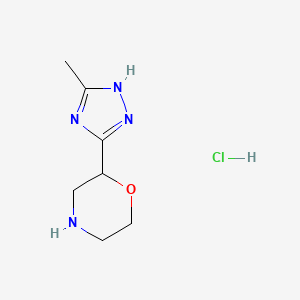
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)